molecular formula C8H3FN2 B077080 4-Fluoroisophthalonitrile CAS No. 13519-90-9

4-Fluoroisophthalonitrile

Cat. No. B077080
CAS RN: 13519-90-9
M. Wt: 146.12 g/mol
InChI Key: FVEDLRVIWHFCBB-UHFFFAOYSA-N
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Description

4-Fluoroisophthalonitrile is a compound of interest in the field of organic chemistry and materials science due to its potential applications in synthesizing various functional materials, including fluorescent sensors and high-performance polymers. Its structural specificity, characterized by the presence of a fluorine atom and nitrile groups on the isophthalonitrile backbone, makes it a pivotal precursor in the development of advanced materials.

Synthesis Analysis

The synthesis of 4-Fluoroisophthalonitrile and related compounds often involves nucleophilic substitution reactions or metal-mediated cross-coupling reactions. A study by Xiao et al. (2003) described the synthesis of a fluorinated phthalazinone monomer, 4-(2-fluoro-4-hydroxyphenyl)-phthalazin-1(2H)-one, from 3-fluorophenol and phthalic anhydride, showcasing the importance of fluorine in enhancing the material's properties (Xiao et al., 2003).

Molecular Structure Analysis

The molecular structure of fluorinated compounds like 4-Fluoroisophthalonitrile is critical in determining their physical and chemical properties. Studies have shown that the presence of fluorine atoms can significantly affect the compound's electronic properties and intermolecular interactions. For example, the work by Thalladi et al. (1998) on C−H···F interactions in the crystal structures of some fluorobenzenes highlights the subtle structural determinants that influence the functionality of fluorinated organic compounds (Thalladi et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of 4-Fluoroisophthalonitrile is marked by its nitrile groups, which can undergo various chemical reactions, including nucleophilic substitution and cyclization, to form complex structures. The synthesis and characterization of functionalized polyfluorinated phthalocyanines by Özçeşmeci and Hamuryudan (2008) demonstrate the versatility of fluorinated nitrile precursors in constructing complex macrocyclic and polymeric systems (Özçeşmeci & Hamuryudan, 2008).

Physical Properties Analysis

The physical properties of 4-Fluoroisophthalonitrile derivatives, such as solubility, melting point, and thermal stability, are significantly influenced by the fluorine atoms. These properties are crucial for the material's applications in various fields. The study on the synthesis and properties of aromatic ether phosphine oxide containing oligomeric phthalonitrile resins by Laskoski et al. (2007) exemplifies the impact of structure on the thermal and oxidative stability of polymers (Laskoski et al., 2007).

Scientific Research Applications

4-Fluoroisophthalonitrile is a biochemical compound with the molecular formula C8H3FN2 and a molecular weight of 146.12 . It’s used in proteomics research , which is a branch of molecular biology that studies proteins, particularly their structures and functions.

This compound might also be used in other fields of life science research , and could potentially be involved in advanced battery science and chromatography and mass spectrometry . These are highly specialized fields that involve the study of energy storage and the analysis of chemical substances, respectively.

  • Intermediate for Organic Synthesis 4-Fluoroisophthalonitrile can be used as an intermediate for the synthesis of various organic compounds, such as drugs, pesticides, dyes, and polymers .

  • Optical Materials This compound can be used to prepare materials with special optical properties, such as liquid crystal displays and optical fiber communication devices .

  • Photoredox Catalysis 4-Fluoroisophthalonitrile can be used in photoredox catalysis, a type of reaction that uses light to activate a metal complex and transfer electrons within the reaction . This can be used for various types of organic synthesis .

  • Preparation of Donor-Acceptor Fluorophores This compound can be used in the synthesis of donor-acceptor fluorophores, which are compounds that can absorb light at one wavelength and emit light at another . These fluorophores can be used in various applications, such as bioimaging, solar cells, and light-emitting diodes .

Safety And Hazards

4-Fluoroisophthalonitrile can cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Protective equipment should be worn when handling this compound, and it should be used only in well-ventilated areas .

properties

IUPAC Name

4-fluorobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEDLRVIWHFCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159276
Record name 1,3-Benzenedicarbonitrile, 4-fluoro-
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Molecular Weight

146.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroisophthalonitrile

CAS RN

13519-90-9
Record name 4-Fluoro-1,3-benzenedicarbonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarbonitrile, 4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013519909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarbonitrile, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoroisophthalonitrile
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Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-5-formylbenzonitrile (5.1 g, 33.9 mmol) in water (75 ml) was added hydroxylamine-O-sulphonic acid (4.6 g, 40.7 mmol) and the reaction mixture was heated at 50° C. for 5 h. The mixture was filtered and the solid material was washed with water and dried in vacuo for 18 h to give the title compound (4.3 g)
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Wang, Z Zhang - Macromolecules, 2022 - ACS Publications
An efficient synthetic methodology for imidazole-based cross-conjugated polymers through bimetallic Cu(I)/Rh(II) relay-catalyzed multicomponent polymerization has been established. …
Number of citations: 1 pubs.acs.org
RJ Patch, LL Searle, AJ Kim, D De, X Zhu… - Journal of medicinal …, 2011 - ACS Publications
Estrogen-related receptor α (ERRα) is an orphan nuclear receptor that has been functionally implicated in the regulation of energy homeostasis. Herein is described the development of …
Number of citations: 137 pubs.acs.org
R Battershell - Contributions from Boyce …, 1971 - Boyce Thompson Institute for Plant …
Number of citations: 0

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